molecular formula C20H17Cl2N3O2S B2710062 4-chloro-N-(4-(2-((3-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921791-87-9

4-chloro-N-(4-(2-((3-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2710062
CAS No.: 921791-87-9
M. Wt: 434.34
InChI Key: HUYRIXMGNGTHRH-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(2-((3-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiazole ring, a benzamide moiety, and a chlorophenethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(2-((3-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Attachment of the Chlorophenethyl Group: The chlorophenethyl group can be introduced via a nucleophilic substitution reaction using 3-chlorophenethylamine.

    Formation of the Benzamide Moiety: The final step involves the acylation of the amine group with 4-chlorobenzoyl chloride to form the benzamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenethyl group.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

    Substitution: The chlorophenethyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-(2-((3-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide: can be compared with other benzamide derivatives or thiazole-containing compounds.

    N-(4-(2-((3-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide: Lacks the chlorine atom on the benzamide ring.

    4-chloro-N-(4-(2-((phenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide: Lacks the chlorine atom on the phenethyl group.

Uniqueness

The presence of both the thiazole ring and the chlorophenethyl group in this compound may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-chloro-N-[4-[2-[2-(3-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O2S/c21-15-6-4-14(5-7-15)19(27)25-20-24-17(12-28-20)11-18(26)23-9-8-13-2-1-3-16(22)10-13/h1-7,10,12H,8-9,11H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYRIXMGNGTHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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